molecular formula C10H13NO3 B8676259 2-Methyl-2-(4-nitrophenyl)propan-1-ol CAS No. 18755-53-8

2-Methyl-2-(4-nitrophenyl)propan-1-ol

Cat. No.: B8676259
CAS No.: 18755-53-8
M. Wt: 195.21 g/mol
InChI Key: FRRDYUNJGUYYGJ-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-nitrophenyl)propan-1-ol is a tertiary alcohol with a nitro-substituted aromatic ring. Its linear molecular formula is C₉H₁₁NO₃, and it features a hydroxyl group (-OH) attached to a carbon adjacent to a branched methyl group and a 4-nitrophenyl moiety .

Properties

CAS No.

18755-53-8

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-methyl-2-(4-nitrophenyl)propan-1-ol

InChI

InChI=1S/C10H13NO3/c1-10(2,7-12)8-3-5-9(6-4-8)11(13)14/h3-6,12H,7H2,1-2H3

InChI Key

FRRDYUNJGUYYGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methyl-2-(4-nitrophenyl)propan-1-ol with three related alcohols, emphasizing structural, physicochemical, and functional differences.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Functional Groups Melting Point (°C) Boiling Point (°C) pKa Applications/Notes
This compound C₉H₁₁NO₃ 193.19 (calc.) -OH, -NO₂, tertiary alcohol Not reported Not reported Not reported Nitroaromatic synthesis intermediate
(2RS)-2-[4-(2-Methylpropyl)phenyl]propan-1-ol C₁₃H₂₀O 192.30 -OH, isobutylphenyl Not reported Not reported Not reported Ibuprofen precursor (pharmaceutical intermediate)
2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol C₁₀H₁₃ClN₂O₃ 244.67 -OH, -NO₂, -Cl, -NH- (secondary amine) 122 410.2 (predicted) 15.22 Potential agrochemical/dye intermediate
2-Methyl-1-propanol C₄H₁₀O 74.12 Primary alcohol Not reported ~108* ~19-20 Solvent, ester synthesis

Note: Boiling point inferred from standard references; data lacks clarity.

Structural and Functional Group Analysis

This compound vs. (2RS)-2-[4-(2-Methylpropyl)phenyl]propan-1-ol The nitro group in the former enhances electrophilicity at the aromatic ring, favoring reactions like nucleophilic aromatic substitution. In contrast, the isobutyl group in the latter increases hydrophobicity, making it more suitable for lipophilic drug precursors (e.g., ibuprofen alcohol) . The tertiary alcohol structure in the target compound may reduce hydrogen bonding capacity compared to the primary alcohol in 2-methyl-1-propanol, affecting solubility .

Comparison with 2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol The chloro-nitro derivative includes an amino group (-NH-) and a secondary alcohol, leading to higher molecular weight (244.67 vs. 193.19) and a predicted higher boiling point (410.2°C). The pKa of 15.22 suggests weaker acidity compared to phenolic -OH groups, likely due to steric hindrance from the methyl branch . The chlorine substituent may enhance stability in agrochemical applications, whereas the target compound’s nitro group could prioritize use in explosives or dyes.

Contrast with Simpler Alcohols (e.g., 2-Methyl-1-propanol) The absence of aromatic rings and nitro groups in 2-methyl-1-propanol results in lower molecular weight (74.12) and higher volatility (boiling point ~108°C). Its primary alcohol group is more reactive in esterification or oxidation reactions .

Research Findings and Limitations

  • Thermodynamic Behavior: While discusses thermodynamic models for liquid mixtures, specific data on the target compound’s miscibility or activity coefficients are absent.
  • Data Gaps : Key properties (e.g., solubility, melting point) for this compound are unreported in the provided evidence, limiting quantitative comparisons.

Preparation Methods

Catalytic Base-Mediated Reaction

The most widely reported industrial method involves the condensation of 2-nitropropane and formaldehyde under basic conditions. Key parameters include:

  • Molar ratio : 0.9:1 to 1.1:1 (2-nitropropane:formaldehyde).

  • Catalyst : 1–10 milliequivalents of inorganic bases (NaOH or KOH).

  • Solvent system : Concentrated aqueous or alcohol-water mixtures (1.5–10% water by mass).

  • Temperature : 40–58°C with pH maintained at 7–11.

Procedure :

  • Gradual addition of polyoxymethylene (solid formaldehyde) to 2-nitropropane.

  • Neutralization with stearic acid at 55°C to pH 4–5.

  • Crystallization via cooling or inert gas-assisted drying.

Outcomes :

  • Yield : 91%.

  • Purity : ≥95% after filtration.

  • Advantages : Scalable, minimal solvent recycling, direct crystallization.

Alkali/Alcohol-Mediated Synthesis

Paraformaldehyde Activation

A Chinese patent (CN104262160A) details a simplified method using paraformaldehyde and alkali catalysts in alcoholic solvents:

  • Catalyst : NaOH, KOH, or tertiary amines (e.g., triethylamine).

  • Solvent : Methanol or ethanol.

  • Conditions : 0–80°C for 0.5–3 hours.

Procedure :

  • Dissolve alkali in alcohol, add paraformaldehyde.

  • React with 2-nitropropane, neutralize with H₂SO₄, and filter.

  • Distill under reduced pressure to isolate crystals.

Outcomes :

  • Yield : 93.9–96.6%.

  • Purity : Matches gas chromatography standards.

  • Advantages : Energy-efficient, avoids aqueous workup.

Organometallic Approaches

Grignard Reagent-Based Synthesis

A laboratory-scale method employs 4-nitroacetophenone and methyllithium in ether:

  • Reagents : TiCl₄, methyllithium (1.6 M in ether).

  • Conditions : −78°C to room temperature.

Procedure :

  • React 4-nitroacetophenone with methyllithium in ether.

  • Quench with water, extract with CH₂Cl₂, and purify via chromatography.

Outcomes :

  • Yield : 37%.

  • Purity : Confirmed by ¹H/¹³C NMR.

  • Limitations : Low yield, specialized equipment required.

Comparative Analysis of Methods

Parameter Condensation Alkali/Alcohol Organometallic
Yield91%96.6%37%
Purity≥95%≥99%≥95%
ScalabilityIndustrialPilot-scaleLaboratory
Solvent RecoveryMinimalRequiredComplex
Functional Group ToleranceLimitedModerateHigh

Key Observations :

  • Industrial methods prioritize cost-effectiveness and high throughput .

  • Alkali/alcohol systems balance yield and simplicity but require solvent management.

  • Organometallic routes are niche, suited for small-scale functionalized derivatives.

Emerging Trends and Challenges

  • Green Chemistry : Recent patents emphasize reduced water usage (1.5–10%) and alcohol solvents.

  • Crystallization Optimization : Inclined troughs with Archimedean screws enhance crystal drying.

  • Challenges : Nitro group sensitivity to reducing agents limits alternative pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-Methyl-2-(4-nitrophenyl)propan-1-ol under laboratory conditions?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-nitrobenzaldehyde with a methyl-substituted propanol precursor in ethanol under acidic catalysis (e.g., thionyl chloride) may yield the target compound. Optimization of reaction time (12–24 hours) and temperature (60–80°C) is critical to maximize yield (≥70%) while minimizing byproducts like nitrile derivatives . Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended for purification.

Q. How can researchers ensure the purity of this compound using chromatographic techniques?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm is effective. A gradient elution (e.g., 70% acetonitrile/30% water to 95% acetonitrile over 20 minutes) resolves impurities such as unreacted nitro precursors or oxidation byproducts. Calibration against a certified reference standard (e.g., USP-grade material) ensures accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm the alcohol (-OH) and nitro (-NO2_2) group positions. The aromatic protons on the 4-nitrophenyl ring typically appear as doublets (δ 8.1–8.3 ppm), while the methyl groups resonate near δ 1.2–1.5 ppm .
  • FT-IR : Peaks at ~3350 cm1^{-1} (O-H stretch) and 1520–1350 cm1^{-1} (asymmetric/symmetric NO2_2 stretches) validate functional groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereoelectronic configuration of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 298 K using Mo-Kα radiation (λ = 0.71073 Å) provides precise bond lengths and angles. For example, the dihedral angle between the nitro group and the phenyl ring (typically ~5–10°) influences intramolecular charge transfer, which is critical for understanding reactivity . Refinement with software like SHELXTL (R factor < 0.05) ensures accuracy.

Q. What strategies resolve discrepancies between experimental and computational NMR chemical shift data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR shifts. Discrepancies >0.5 ppm may arise from solvent effects (e.g., DMSO vs. CDCl3_3) or conformational flexibility. Explicit solvent modeling (IEF-PCM) or molecular dynamics simulations (50 ns trajectories) improve agreement .

Q. How does the nitro group’s position (para vs. ortho) affect the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The para-nitro group’s strong electron-withdrawing effect enhances the electrophilicity of adjacent carbons. Comparative kinetic studies (e.g., SN2 reactions with NaBH4_4) show 3x faster reaction rates for the para-nitro derivative versus ortho-substituted analogs. Hammett plots (σ+^+ = +0.78) quantify this effect .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Contradictions arise from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify melting point variations (>5°C differences indicate polymorphism). Solubility studies should specify solvent purity (HPLC-grade) and temperature control (±0.1°C) .

Methodological Tables

Analytical Technique Key Parameters Observed Data Reference
HPLCColumn: C18; Eluent: Acetonitrile/WaterRetention time: 8.2 min; Purity: ≥99%
SCXRDSpace group: P21_1/c; Z = 4Bond length (C-NO2_2): 1.48 Å
DFT (NMR)B3LYP/6-311+G(d,p); Solvent: DMSOCalculated δ(H) for -OH: 2.1 ppm

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